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Compound of Interest

Compound Name: 4-(Aminomethyl)-2-fluorophenol

CAS No.: 771581-11-4

Cat. No.: B1518584

Get Quote

Executive Summary
4-(Aminomethyl)-2-fluorophenol (CAS: 771581-11-4; HCl salt: 1333560-37-4) is a

specialized bifunctional building block used in the optimization of kinase inhibitors, particularly

for Type I and Type II inhibitors targeting c-Met, VEGFR, and Tie-2 kinases. Its structural

uniqueness lies in the ortho-fluorine substitution, which serves two critical medicinal chemistry

functions: it modulates the pKa of the phenolic hydroxyl group (enhancing H-bond donor

capability and alkylation efficiency) and blocks metabolic "soft spots" prone to CYP450-

mediated oxidation. This guide outlines the rationale for its selection, handling protocols to

prevent oxidative degradation, and a validated synthetic workflow for incorporating it into

kinase scaffolds.

Structural Analysis & SAR Implications
The inclusion of 4-(Aminomethyl)-2-fluorophenol is rarely accidental; it is a strategic choice

to address specific liabilities in lead compounds.
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The fluorine atom at the 2-position (ortho to the phenol) exerts a strong electron-withdrawing

effect (-I effect), which significantly alters the electronic profile of the molecule compared to the

non-fluorinated analogue (4-hydroxybenzylamine).

Property
Non-Fluorinated
Analogue

4-(Aminomethyl)-2-
fluorophenol

Impact on Drug
Design

Phenol pKa ~10.0 ~8.5 - 9.0

Increased acidity

makes the phenol a

stronger H-bond

donor to hinge

residues (e.g.,

Asp/Glu).

Metabolic Stability
Low (Ortho-oxidation

prone)
High

Fluorine blocks the

metabolically labile

ortho position,

extending half-life (

).

Lipophilicity (LogP) Lower Higher

Slight increase in

lipophilicity improves

membrane

permeability while

maintaining solubility.

Conformation Rotatable Restricted

Intramolecular H-bond

(F···H-O) can lock the

conformation,

reducing entropic

penalty upon binding.

Pharmacophore Mapping
In kinase inhibitor design, this fragment typically functions as a "Solvent Front Extender" or a

"Tail Group."
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The Amine: Often serves as the attachment point to the core scaffold (via amide or urea

linkage).

The Phenol: Projects into the solvent front to interact with solubilizing groups or forms a

critical ether linkage (O-alkylation) to extend into the hydrophobic back pocket.
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Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the 2-

fluoro and aminomethyl groups.

Experimental Protocols
Protocol A: Handling and Storage
Critical Warning: Aminophenols are prone to rapid oxidation (turning brown/black) upon

exposure to air and light, forming quinone imines.

Receipt: Upon receipt, verify the appearance. It should be an off-white to pale beige solid.

Dark brown indicates significant degradation.

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

Solution Prep:

Always degas solvents (MeOH, DMF, or DMSO) with nitrogen sparging for 15 minutes

before dissolving the reagent.
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Add a reducing agent stabilizer if compatible with the next step: 1-2% Ascorbic acid or

DTT can prevent oxidation during workup.

Protocol B: Selective N-Protection (Preparation for O-
Alkylation)
To utilize the phenol as a nucleophile (e.g., for Mitsunobu coupling to a kinase core), the more

nucleophilic amine must first be protected.

Reagents:

4-(Aminomethyl)-2-fluorophenol (1.0 eq)

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

Triethylamine (TEA) (1.5 eq)

Dichloromethane (DCM) (anhydrous)

Procedure:

Dissolution: In a flame-dried round-bottom flask under

, dissolve 4-(Aminomethyl)-2-fluorophenol (1.0 g, 7.08 mmol) in anhydrous DCM (20 mL).

Base Addition: Add TEA (1.48 mL, 10.6 mmol) dropwise at 0°C.

Protection: Add Boc₂O (1.70 g, 7.79 mmol) dissolved in DCM (5 mL) dropwise over 10

minutes.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC

(50% EtOAc/Hexanes; stain with Ninhydrin).

Workup: Wash with 0.1 M HCl (cold, rapid wash to avoid deprotection), then Brine. Dry over

.

Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield N-Boc-4-
(aminomethyl)-2-fluorophenol as a white crystalline solid.
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Yield Target: >85%[1][2][3]

QC Check: 1H NMR should show a singlet at ~1.4 ppm (Boc) and retention of the phenolic

proton.

Protocol C: Incorporation into Kinase Scaffold
(Mitsunobu Coupling)
This protocol describes linking the protected phenol to a hydroxy-functionalized kinase core

(e.g., a Quinazoline or Pyrimidine scaffold).

Reagents:

Kinase Core Scaffold (R-OH) (1.0 eq)

N-Boc-4-(aminomethyl)-2-fluorophenol (1.2 eq)

Triphenylphosphine (

) (1.5 eq)

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

THF (anhydrous)

Workflow:

Setup: Charge a reactor with the Kinase Core, N-Boc-phenol intermediate, and

in anhydrous THF. Cool to 0°C.

Addition: Add DIAD dropwise over 20 minutes. Note: The reaction is exothermic; maintain T

< 5°C.

Coupling: Stir at RT for 12-16 hours.

Deprotection (One-Pot optional): If the next step requires the free amine, the crude residue

can be treated directly with 4M HCl in Dioxane after solvent swap.
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Isolation: If isolating the intermediate, purify via Flash Chromatography (SiO2, Gradient: 0-

10% MeOH in DCM).

Start: 4-(Aminomethyl)-2-fluorophenol

Step 1: N-Boc Protection
(Boc2O, TEA, DCM)

Intermediate: N-Boc-Phenol

Step 2: Mitsunobu Coupling
(Scaffold-OH, PPh3, DIAD)

Coupled Ether Intermediate

Step 3: Acidic Deprotection
(4M HCl/Dioxane)

Final: Kinase Inhibitor Precursor
(Free Amine for Library Gen)
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Figure 2: Synthetic workflow for incorporating the fluorophenol motif via ether linkage.
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Issue Probable Cause Solution

Darkening of Reaction Mixture Oxidation of the aminophenol.

Ensure strict inert atmosphere

(

/Ar). Add 1% Ascorbic acid

during aqueous workup.

Low Yield in Mitsunobu
Steric hindrance from the

ortho-fluorine.

Switch to ADDP/PBu3

(stronger reagents) or use

CMBP

(Cyanomethylenetributylphosp

horane).

O- vs N-Alkylation Competition Incomplete N-protection.

Verify Boc protection by NMR

before proceeding. The amine

is ~1000x more nucleophilic

than the phenol.

Poor Solubility
High crystallinity of the

zwitterion.

Use DMF/DMSO mixtures for

initial dissolution; do not rely

solely on DCM/THF.
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Disclaimer: This guide is intended for research purposes only. All chemical synthesis should be

performed by qualified personnel in a fume hood with appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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